(4-Fluoro-3-(furan-3-yl)phenyl)methanamine
Overview
Description
4-Fluoro-3-(furan-3-yl)phenyl)methanamine, otherwise known as 4-Fluoro-3-furanphenylamine, is an organic compound with a molecular formula of C8H8FN. This compound has a wide range of applications in the scientific research field, ranging from synthesis to drug development. This compound has recently been gaining attention due to its potential as a novel drug target.
Scientific Research Applications
Enantioselective Synthesis and Conformationally Restricted Analogs
Research has focused on the synthesis of structurally related compounds, demonstrating the utility of furan derivatives in creating conformationally restricted analogs of bioactive molecules. A study by Demir et al. (2004) detailed the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are analogs of homophenylalanine, starting from simple aromatic aldehydes and acetylfuran. This process involves cyclopropanation and selective conversion to produce optically pure methanamines, which upon oxidation yield the target glycine derivatives (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Palladium(II) and Platinum(II) Complexes
Another area of research is the development of metal complexes with potential anticancer activity. Mbugua et al. (2020) reported the synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands derived from furan-2-ylmethanamine. These complexes showed significant anticancer activity against a range of human cancerous cell lines, highlighting the potential of furan derivatives in therapeutic applications (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).
Catalysis and Synthesis of Heterocycles
In the field of catalysis, furan derivatives have been used as key intermediates in synthesizing heterocyclic compounds. Reddy et al. (2012) described the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the versatility of furan compounds in facilitating complex chemical transformations (Reddy, V. Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, P. Reddy, & Kunwar, 2012).
Synthesis of Pincer Palladacycles
Furthermore, research by Roffe et al. (2016) into the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, starting from 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives, illustrates the application of these compounds in creating catalysts with potential utility in organic synthesis and industrial processes (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Oxazepine Derivatives and Pharmacological Applications
Additionally, Israa Jirjees (2022) explored the design and characterization of oxazepine derivatives, demonstrating the synthetic versatility of furan-based Schiff bases and their potential as pharmacologically active compounds (Jirjees, 2022).
properties
IUPAC Name |
[4-fluoro-3-(furan-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWBHVIVGROHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C2=COC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(furan-3-yl)phenyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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